1-Benzyl-5,6-dihydropyridin-2(1H)-one
CAS No.: 128773-72-8
Cat. No.: VC21222196
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128773-72-8 |
|---|---|
| Molecular Formula | C12H13NO |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 1-benzyl-2,3-dihydropyridin-6-one |
| Standard InChI | InChI=1S/C12H13NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-4,6-8H,5,9-10H2 |
| Standard InChI Key | OTBHVFLPUFDBTK-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)C=C1)CC2=CC=CC=C2 |
| Canonical SMILES | C1CN(C(=O)C=C1)CC2=CC=CC=C2 |
Introduction
Related Compounds and Derivatives
Several compounds structurally related to 1-Benzyl-5,6-dihydropyridin-2(1H)-one have been reported in the literature, demonstrating the versatility and importance of this molecular scaffold.
(–)-1-Benzyl-4-[1(S)-phenylethylamino]-5,6-dihydropyridin-2(1H)-one
This derivative features an additional 1(S)-phenylethylamino substituent at position 4 of the dihydropyridinone ring. X-ray crystallographic studies reveal that this compound exhibits an envelope conformation within its pyridine heterocycle . Notably, the molecule is stabilized by intermolecular N-H···O hydrogen bonds, which form chains along the110 direction in the crystal lattice . This hydrogen bonding pattern is significant as it influences the compound's solid-state properties and potentially its biological interactions.
4-(2-Aminophenyl)-1-benzyl-3-(2-chlorophenyl)-5,6-dihydropyridin-2(1H)-one
This is a more complex derivative with additional substituents at positions 3 and 4 of the dihydropyridinone core. The presence of an aminophenyl group at position 4 and a chlorophenyl group at position 3 significantly alters the electronic and steric properties of the molecule compared to the parent compound . These structural modifications could impart different reactivity patterns and potential biological activities.
6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1H)-One (SYC-435)
While structurally distinct from 1-Benzyl-5,6-dihydropyridin-2(1H)-one, this related compound shares some similar features. It is a cyclic hydroxamic acid classified as 1-hydroxypyridin-2(1H)-one with methyl and benzyl substituents at positions 4 and 6, respectively . Notably, SYC-435 functions as a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), with Ki values of 190 nM against the R132H mutant and 120 nM against the R132C mutant . This biological activity highlights the potential of this molecular framework as a platform for developing compounds with pharmacological properties.
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